3-methyl-2-methylidenepentan-1-ol
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Overview
Description
3-methyl-2-methylidenepentan-1-ol is an organic compound with the molecular formula C6H12O It is an alcohol with a unique structure, featuring both a methyl group and a methylene group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-methylidenepentan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-penten-1-ol with a suitable reagent to introduce the methylene group. This can be done using a strong base such as sodium hydride (NaH) in the presence of a suitable solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic dehydration of 3-methyl-2,4-pentanediol. This process typically uses a weakly acidic catalyst to minimize equipment corrosion and improve yield . The reaction is carried out in a stepwise manner to ensure the selective formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-methylidenepentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it into saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Formation of 3-methyl-2-methylidenepentanal or 3-methyl-2-methylidenepentanone.
Reduction: Formation of 3-methylpentan-1-ol.
Substitution: Formation of 3-methyl-2-methylidenepentyl chloride.
Scientific Research Applications
3-methyl-2-methylidenepentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its distinct odor profile.
Mechanism of Action
The mechanism by which 3-methyl-2-methylidenepentan-1-ol exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-methyl-2-penten-1-ol: Similar in structure but lacks the methylene group.
2-methyl-1-butanol: A branched alcohol with a different carbon backbone.
3-methyl-1-butanol: Another branched alcohol with a different substitution pattern.
Uniqueness
3-methyl-2-methylidenepentan-1-ol is unique due to the presence of both a methyl and a methylene group on the pentane backbone.
Properties
CAS No. |
89975-65-5 |
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Molecular Formula |
C7H14O |
Molecular Weight |
114.2 |
Purity |
95 |
Origin of Product |
United States |
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